tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core with a tert-butyl carbamate protective group at position 7 and an aminomethyl substituent at position 4. This structure is pivotal in medicinal chemistry, serving as a key intermediate for synthesizing bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-9(4-13)16-8-14-5-10(16)7-15/h5,8-9H,4,6-7,13H2,1-3H3 |
InChI Key |
BZVUFUTXSRBZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a suitable amine with a pyrazine derivative under controlled conditions to form the desired heterocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization, distillation, or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as a pharmacophore, a part of a molecule responsible for its biological activity.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 374795-76-3)
- Structure: Lacks the aminomethyl group at position 5.
- Properties : Molecular weight = 223.27 g/mol; purity ≥98% (HPLC) .
- Applications : Widely used as a building block in drug discovery. MSE Supplies and Combi-Blocks offer this compound in bulk, indicating its industrial relevance .
- Key Difference: The absence of the aminomethyl group limits its utility in reactions requiring primary amine functionality.
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 345311-03-7)
- Structure: Bromine substituent at position 3 instead of aminomethyl.
- Properties : Molecular weight = 302.17 g/mol; stored at room temperature .
- Applications : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions.
- Key Difference: The bromo group enhances electrophilicity but reduces solubility compared to the aminomethyl derivative .
Positional Isomers and Functional Group Variants
tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1188265-64-6)
- Structure : Bromine at position 1.
- Applications : Positional isomerism affects reactivity; bromine at position 1 may sterically hinder nucleophilic substitutions compared to position 3 .
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1251014-63-7)
Sulfonamide and Triazole Derivatives
N-(2,2-dimethoxyethyl)-N-methyl-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-sulfonamide (Compound 11)
- Structure : Sulfonamide moiety and trifluoromethyl group.
- Synthesis : Prepared via SuFEx chemistry using Ca(NTf2)2 catalysis (86% yield) .
- Applications : Sulfonamide groups enhance binding to metalloenzymes or ion channels.
4-({4-fluoro-3-[2-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carbonyl]phenyl}methyl)phthalazin-1(2H)-one
Comparative Analysis Table
*Estimated based on structural similarity.
Biological Activity
Tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula for tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is C12H20N4O2, with a molecular weight of approximately 252.31 g/mol. The compound features an imidazo[1,5-a]pyrazine framework, which is known for its diverse biological activities due to the presence of nitrogen atoms in the heterocyclic structure. This unique configuration allows for interactions with various biological targets.
Biological Activities
Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyrazine can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. For instance, compounds similar to tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate have shown promising results in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cell lines such as HeLa and Jurkat .
- Enzyme Inhibition : Interaction studies have highlighted the compound’s potential as an enzyme inhibitor. For example, it may exhibit inhibitory effects on tryptophan hydroxylase (TPH), which is crucial in serotonin biosynthesis .
- Antivascular Activity : Some related compounds have demonstrated the ability to disrupt endothelial cell functions in vitro, suggesting potential applications in targeting tumor vasculature .
Synthesis Methods
The synthesis of tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be approached through various methods involving the condensation of appropriate precursors under controlled conditions to optimize yield and purity. Key steps typically include:
- Formation of the Imidazo[1,5-a]pyrazine Core : This involves cyclization reactions using suitable amines and carbonyl compounds.
- Addition of Tert-Butyl Group : The introduction of the tert-butyl moiety is crucial for enhancing lipophilicity and biological activity.
- Carboxylation : The final step often involves converting a suitable intermediate into the carboxylate form.
The mechanisms through which tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its biological effects are still under investigation but may include:
- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Comparative Analysis
To understand the relative biological activity of tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate compared to structurally similar compounds, a similarity index can be established based on their structural features and biological effects.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 1188264-74-5 | 0.88 |
| Tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 1188265-64-6 | 0.84 |
| Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | 634468-96-5 | 0.76 |
This table illustrates how structural modifications influence biological activity and highlights potential analogs for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
